molecular formula CH2BrF B051070 Bromofluoromethane CAS No. 373-52-4

Bromofluoromethane

Cat. No.: B051070
CAS No.: 373-52-4
M. Wt: 112.93 g/mol
InChI Key: LHMHCLYDBQOYTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Bromofluoromethane is primarily used as a reagent in the manufacture of intermediates, pharmaceuticals, and other chemicals

Mode of Action

This compound’s mode of action is largely dependent on the chemical reactions it undergoes in the manufacturing processes. For instance, it can undergo a nickel-catalyzed direct terminal monofluoromethylation with alkyl tosylates . This transformation has demonstrated high efficiency, mild conditions, and good functional-group compatibility .

Result of Action

The result of this compound’s action is the successful synthesis of various chemical compounds. For example, it can be used in the manufacture of intermediates, pharmaceuticals, and other chemicals . The specific molecular and cellular effects would depend on the compounds that are synthesized using this compound.

Chemical Reactions Analysis

Bromofluoromethane undergoes various types of chemical reactions:

Common reagents used in these reactions include sodium azide, organotin hydrides, and bromine. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Bromofluoromethane can be compared with other similar halomethanes such as:

This compound is unique due to its specific combination of bromine and fluorine atoms, which gives it distinct reactivity and applications in various fields.

Properties

IUPAC Name

bromo(fluoro)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2BrF/c2-1-3/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMHCLYDBQOYTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074319
Record name Bromofluoromethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373-52-4, 4539-11-1
Record name Bromofluoromethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=373-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromofluoromethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylene, bromofluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004539111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromofluoromethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BROMOFLUOROMETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22205E7CEM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromofluoromethane
Customer
Q & A

Q1: What is the molecular formula, weight, and spectroscopic data available for bromofluoromethane?

A1: this compound (CH2BrF) has a molecular weight of 112.94 g/mol. [] Spectroscopic studies have provided valuable data on this molecule. For instance, rotational spectra analysis has allowed for the determination of ground-state rotational constants, centrifugal distortion constants, and bromine quadrupole-coupling constants. [, , ] These data are crucial for understanding its molecular structure and interactions. Additionally, vibrational spectra and normal coordinate analysis have been performed to characterize its vibrational modes. []

Q2: How has computational chemistry been employed in understanding this compound?

A2: Computational methods have played a crucial role in studying this compound. High-level ab initio calculations have been used to determine harmonic and anharmonic force constants, providing insights into its vibrational properties. [] Coupled cluster calculations have been employed to obtain accurate equilibrium geometries. [, ] Density functional theory (DFT) calculations, particularly using the B3LYP functional, have also been utilized to investigate its properties. []

Q3: What is the role of quantum-chemical calculations in studying the hyperfine structure of this compound?

A3: Quantum-chemical calculations, specifically at the coupled-cluster level, have been essential in supporting the measurement and assignment of hyperfine structures in the rotational spectra of various this compound isotopologues. These calculations provide accurate predictions of hyperfine parameters, such as the bromine quadrupole-coupling constants, significantly improving the accuracy of experimental data interpretation. [, ]

Q4: How does this compound react with superoxide ions?

A5: Research has shown that this compound reacts with superoxide ions (O2.-) in aprotic solvents. [] Interestingly, the rate of reaction varies significantly depending on the halogen substitution pattern. For instance, bromofluoromethanes react much faster than their chlorofluoromethane counterparts. This reactivity difference highlights the impact of halogen substituents on the molecule's susceptibility to nucleophilic attack by superoxide. []

Q5: What is known about the stability of this compound?

A6: While this compound is a relatively stable compound, its stability is influenced by factors such as temperature and exposure to certain reagents. Studies on its reactions with superoxide ions shed light on its reactivity and potential degradation pathways. [] Additionally, research on its photochemistry, specifically the behavior of its cation in solid argon, provides insights into its stability under specific conditions. []

Q6: What are the environmental concerns associated with this compound, and are there alternatives?

A7: this compound, similar to other halomethanes, raises environmental concerns due to its potential to contribute to ozone layer depletion. [, ] This concern has prompted the search for alternative fluoromethylating reagents that are less environmentally harmful and less toxic. Researchers are actively exploring and developing new synthetic methods that utilize less hazardous reagents to achieve similar chemical transformations. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.